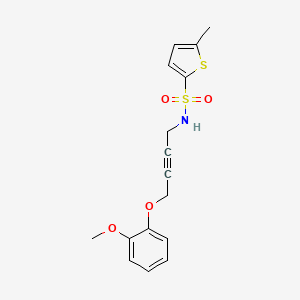![molecular formula C8H6LiN3O2 B2748059 Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197052-88-1](/img/structure/B2748059.png)
Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: is a chemical compound that belongs to the class of imidazopyridines This compound features a fused heterocyclic ring system, which is structurally similar to purines Imidazopyridines are known for their diverse biological activities and potential therapeutic applications
Mécanisme D'action
Target of Action
Compounds with a similar imidazo[4,5-b]pyridine structure have been found to interact with gaba a receptors . They also influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism .
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been reported to act as positive allosteric modulators of gaba a receptors . This suggests that they may enhance the effect of GABA, a neurotransmitter, leading to increased inhibition of neuronal activity.
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been found to influence various biochemical pathways. For instance, they have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the regulation of genes involved in immune and inflammatory responses.
Pharmacokinetics
The design and synthesis of bioisosteres, which imidazo[4,5-b]pyridine derivatives are considered to be, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to have various biological activities, including central nervous system effects, digestive system effects, anti-cancer effects, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives, including lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate, typically involves condensation-dehydration reactions. One common method involves the reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. Another approach is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazopyridine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new compounds with potential biological activities .
Biology and Medicine: The compound has shown potential in biological and medicinal research. Imidazopyridine derivatives are known to act as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors. They also exhibit anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its ability to influence various cellular pathways makes it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,2-a]pyridine: Exhibits a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects
Uniqueness: Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific structural configuration and the presence of the lithium ion. This combination enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
lithium;3-methylimidazo[4,5-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-11-6-5(3-2-4-9-6)10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSBCAGCJDFJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=C(C=CC=N2)N=C1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2747983.png)







![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)
![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)
